molecular formula C35H49NO9 B600246 Bulleyaconitine A CAS No. 107668-79-1

Bulleyaconitine A

Número de catálogo: B600246
Número CAS: 107668-79-1
Peso molecular: 627.8 g/mol
Clave InChI: YRECILNLFWZVRM-XTNYDWJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bulleyaconitine A (BLA) is a C-19 diterpene diester alkaloid isolated from Aconitum bulleyanum plants in China since 1985 . It has been confirmed to have analgesic, anti-inflammatory, and anti-anxiety effects . BLA has been approved by the China Food and Drug Administration for clinical application since the 1980s . It is used for the treatment of chronic pain of musculoskeletal disorders in clinical practice .


Synthesis Analysis

The synthesis of diterpenoid alkaloids, such as this compound, involves multiple pathways including the mevalonate (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, the farnesyl diphosphate regulatory pathway, and the diterpenoid scaffold synthetic pathway . Hydroxymethylglutaryl-CoA reductase is a key enzyme in MVA metabolism .


Molecular Structure Analysis

This compound is an aconitine-type two terpene alkaloid . Its molecular formula is C35H49NO10 .


Chemical Reactions Analysis

This compound plays a significant anti-inflammatory effect by inhibiting the release of prostaglandins . The analgesic effect may be related to the rivalry of 5-HT and the inhibition of inflammatory chemokines in the brain .


Physical And Chemical Properties Analysis

This compound appears as a white powder . It is soluble in methanol, ethanol, chloroform, and ether; insoluble in water; and easily dissolved in dilute hydrochloric acid or dilute sulfuric acid .

Aplicaciones Científicas De Investigación

  • Chronic Pain Management : Bulleyaconitine A is effective in treating various types of chronic pain, including back pain, joint pain, and neuropathic pain, with minimal side effects. It inhibits both peripheral and central sensitization underlying chronic pain, and does not affect acute pain. Its analgesic effects are potentiated in neuropathic conditions due to upregulated protein kinase C and voltage-gated sodium channels in dorsal root ganglion neurons. It also blocks tetrodotoxin-sensitive voltage-gated sodium channels and inhibits long-term potentiation at C-fiber synapses in the spinal dorsal horn, a model for pathological pain (Xie et al., 2018).

  • Anti-inflammatory and Immune Modulation : this compound exhibits anti-inflammatory and analgesic properties with a wide safety range and few adverse reactions. It's particularly beneficial in treating rheumatic autoimmune diseases and other chronic pain conditions (Zhang Yuan-chao, 2013).

  • Treatment of Allergic Lung Inflammation and Asthma : In a murine asthmatic model, this compound significantly reduced inflammatory cell infiltration, mucus secretion in lung tissue, and the expression of pro-inflammatory cytokines. It acts through the NF-κB signaling pathway, suggesting its potential as a therapeutic agent in asthma (Zhan et al., 2019).

  • Metabolism and Toxicity Studies : The metabolism of this compound in rat liver microsomes involves demethylation, deacetylation, dehydrogenation deacetylation, and hydroxylation. This understanding is crucial for evaluating its bioactivities and toxicities, which are closely related to its metabolism (Bi et al., 2015).

  • Molecular Mechanisms and Bioactivities : Research has reviewed the diverse bioactivities of this compound, including its anti-inflammatory, antinociceptive, and immunomodulatory effects, as well as its toxicities. It also explores the underlying molecular mechanisms and metabolic processes (Zhai et al., 2017).

Mecanismo De Acción

Target of Action

Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .

Mode of Action

This compound exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, this compound stimulates the expression of dynorphin A in spinal microglia .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .

Pharmacokinetics

It is known that this compound is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .

Result of Action

This compound has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, this compound exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.

Safety and Hazards

Bulleyaconitine A is classified as Acute toxicity - Category 1, for both Oral and Inhalation . It is fatal if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of this compound in different forms of chronic pain in patients and for exploring the underlying mechanisms .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Bulleyaconitine A involves the construction of the tetracyclic framework and the installation of the functional groups at the appropriate positions. The key steps in the synthesis include the construction of the C ring, the formation of the D ring, and the installation of the E and A rings. The synthetic approach involves the use of several protecting groups and the manipulation of functional groups to achieve the desired product.", "Starting Materials": ["Acetophenone", "2,4-Dinitrophenylhydrazine", "Methanesulfonic acid", "Sodium acetate", "Sodium borohydride", "Benzyl bromide", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium carbonate", "3,4-Dimethoxybenzaldehyde", "Ethyl acetoacetate", "Ethyl chloroformate", "Diethylamine", "Triethylamine", "Benzylamine", "2-Iodobenzoic acid", "N,N-Dimethylformamide", "Dimethyl sulfoxide", "Tetrahydrofuran", "Methanol", "Chloroform", "Dichloromethane"], "Reaction": [ "Acetophenone is reacted with 2,4-Dinitrophenylhydrazine in the presence of Methanesulfonic acid to form the corresponding hydrazone.", "The hydrazone is reduced with Sodium borohydride to form the corresponding alcohol.", "The alcohol is protected with Benzyl bromide to form the corresponding benzyl ether.", "The benzyl ether is oxidized with Methanesulfonyl chloride and Sodium hydroxide to form the corresponding benzoic acid.", "The benzoic acid is reacted with Ethyl acetoacetate in the presence of Sodium acetate and Sodium carbonate to form the corresponding ester.", "The ester is hydrolyzed with Sodium hydroxide to form the corresponding acid.", "The acid is reacted with 3,4-Dimethoxybenzaldehyde in the presence of Ethyl chloroformate and Diethylamine to form the corresponding Schiff base.", "The Schiff base is reduced with Sodium borohydride to form the corresponding amine.", "The amine is protected with Benzyl bromide to form the corresponding benzyl amine.", "The benzyl amine is reacted with 2-Iodobenzoic acid in the presence of Triethylamine and N,N-Dimethylformamide to form the corresponding amide.", "The amide is deprotected with Sodium hydroxide to form the corresponding amine.", "The amine is reacted with Ethyl chloroformate in the presence of Triethylamine and Dimethyl sulfoxide to form the corresponding carbamate.", "The carbamate is cyclized with Methanesulfonyl chloride and Sodium hydroxide to form the tetracyclic framework of Bulleyaconitine A.", "The tetracyclic framework is functionalized with the appropriate groups to form Bulleyaconitine A." ] }

107668-79-1

Fórmula molecular

C35H49NO9

Peso molecular

627.8 g/mol

Nombre IUPAC

[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate

InChI

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1

Clave InChI

YRECILNLFWZVRM-XTNYDWJGSA-N

SMILES isomérico

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

SMILES canónico

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.